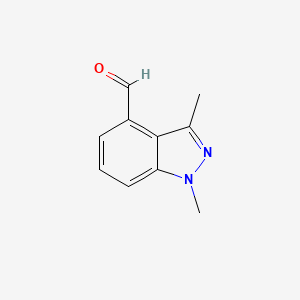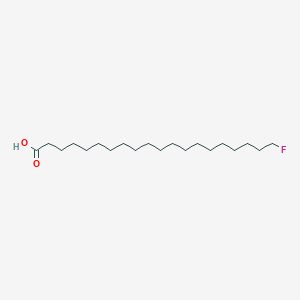
20-Fluoroeicosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Fluoroeicosanoic acid: is a long-chain fatty acid with the molecular formula C20H39FO2 . It is a derivative of eicosanoic acid, where one of the hydrogen atoms is replaced by a fluorine atom at the 20th position . This compound is part of the fluoro fatty acids family and has unique properties due to the presence of the fluorine atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20-Fluoroeicosanoic acid typically involves the fluorination of eicosanoic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor . The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of specialized fluorinating reagents that allow for high yield and purity. These methods are optimized to ensure consistency and cost-effectiveness in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 20-Fluoroeicosanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 20-Fluoroeicosanoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties .
Biology: In biological research, it is used to study the effects of fluorinated fatty acids on cellular processes and metabolism .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 20-Fluoroeicosanoic acid involves its interaction with biological membranes and enzymes. The presence of the fluorine atom can alter the compound’s lipophilicity and reactivity, affecting its interaction with molecular targets. It can modulate enzyme activity and influence signaling pathways involved in lipid metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Eicosanoic acid: The non-fluorinated parent compound.
20-Chloroeicosanoic acid: A similar compound with a chlorine atom instead of fluorine.
20-Bromoeicosanoic acid: A similar compound with a bromine atom instead of fluorine.
Uniqueness: 20-Fluoroeicosanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological systems .
Eigenschaften
Molekularformel |
C20H39FO2 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
20-fluoroicosanoic acid |
InChI |
InChI=1S/C20H39FO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23) |
InChI-Schlüssel |
SVYIZBOEYBHVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


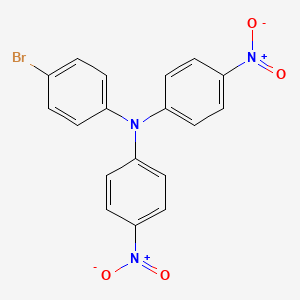
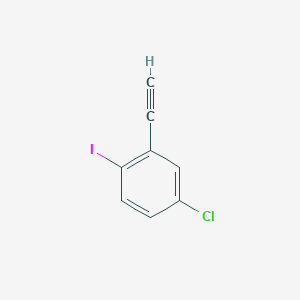
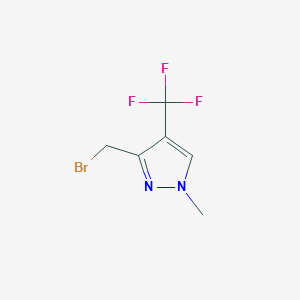
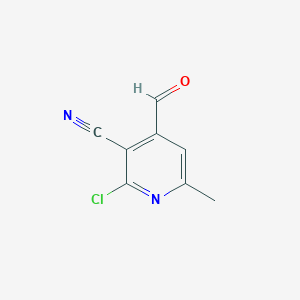
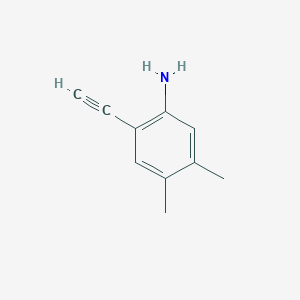
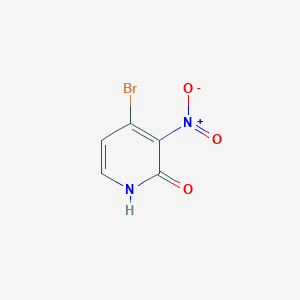
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
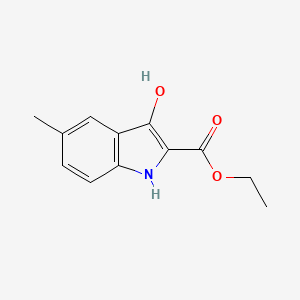
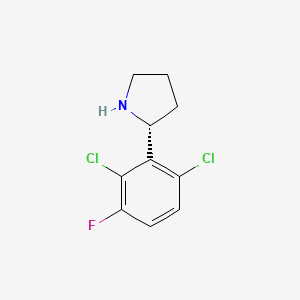

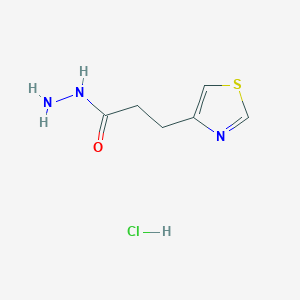
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
